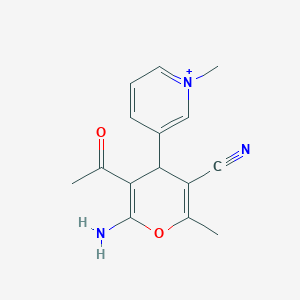![molecular formula C16H15Cl2N3O3 B449645 N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE](/img/structure/B449645.png)
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with 4-oxobutanoyl chloride to form an intermediate, which is then reacted with 2-[(5-methyl-2-furyl)methylene]hydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions, such as temperature and residence time, resulting in higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
- N-(2,3-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
- N-(3,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4-oxobutanamide
Uniqueness
N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15Cl2N3O3 |
|---|---|
Molecular Weight |
368.2g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]butanediamide |
InChI |
InChI=1S/C16H15Cl2N3O3/c1-10-2-4-12(24-10)9-19-21-16(23)7-6-15(22)20-14-8-11(17)3-5-13(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
RPGVHCFTMWOBKW-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[({4-nitrophenyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B449564.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{3-nitrobenzylidene}propanohydrazide](/img/structure/B449565.png)
![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![N-benzyl-2-{2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B449568.png)
![5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B449569.png)
![3-{3-[(2-Cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B449572.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449574.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B449575.png)
![Ethyl 2-({[(2-methylbenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449577.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449579.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449581.png)
![Methyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449583.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B449584.png)

